molecular formula C11H13ClN2O2 B1649620 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone CAS No. 1025007-04-8

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone

Cat. No.: B1649620
CAS No.: 1025007-04-8
M. Wt: 240.68 g/mol
InChI Key: GTUIQNHJSXQMKW-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, also known as AZD 1446, is a compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo octane core and a chloro-furoyl group. The presence of these functional groups contributes to its unique chemical and biological properties.

Mechanism of Action

Target of Action

CHEMBL2179529, also known as AZD 1446 or TC 6683, primarily targets the Neuronal acetylcholine receptor subunit alpha-4 . This receptor plays a crucial role in the nervous system as it is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

It is known that the compound interacts with its target, the neuronal acetylcholine receptor subunit alpha-4 This interaction likely results in changes to the receptor’s function, potentially altering signal transmission within the nervous system

Biochemical Pathways

The downstream effects of these alterations could include changes in neural communication and potentially, alterations in cognition or other neurological functions .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it is likely that the compound affects neuronal function, potentially altering signal transmission within the nervous system

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like CHEMBL2179529 . Factors such as temperature, light, and pollution could potentially impact the compound’s effectiveness. Additionally, the internal environment within the body, including pH, presence of other molecules, and individual genetic factors, can also influence the compound’s action .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a dienophile reacts with a diene to form the bicyclic core. The chloro-furoyl group is then introduced through subsequent functionalization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane is unique due to its specific combination of a chloro-furoyl group and a diazabicyclo octane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIQNHJSXQMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025007-04-8
Record name 1025007-04-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone
Reactant of Route 2
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone
Reactant of Route 3
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone
Reactant of Route 4
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone
Reactant of Route 5
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone
Reactant of Route 6
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone

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